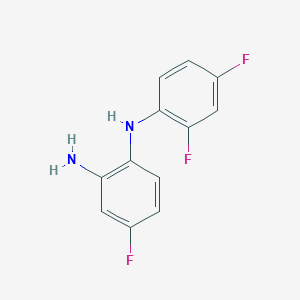

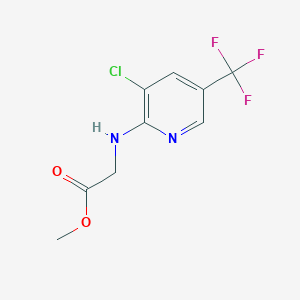

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine, also known as DFP-10825, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of compounds known as phenylenediamines and has been found to have potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis : Fluorinated benzenes like 1,2-difluorobenzene are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centres, useful as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).

Polymer Science : Compounds with 2,4-diaminotriphenylamine structures are used to create high-performance polymers. For example, aromatic polyamides with pendent diphenylamino and carbazolyl groups have been developed, exhibiting excellent mechanical properties and high softening temperatures (Hsiao, Chen, & Liou, 2004).

Development of Fluoro-Polyimides : Fluorine-containing aromatic diamines are used in synthesizing fluoro-polyimides, which are known for their excellent thermal stability, low moisture absorption, and high hygrothermal stability. This is crucial in creating materials with specific desired properties (Xie et al., 2001).

Organic Synthesis and Chemical Reactions : Studies show that compounds like 1,2-difluorobenzene are involved in various chemical reactions, including alkynylation processes with trimethylsilylacetylenes. These reactions are significant in organic synthesis, showing varying reactivity based on the number of fluoride groups (Sanji, Watanabe, & Iyoda, 2016).

Electrochemical Applications : Fluorinated benzene derivatives are investigated for their spectral and electrochemical properties, which are crucial in developing materials for electronic applications like electroluminescent materials and hole transport materials (Linxi, 2011).

Liquid Crystal Display Technology : Fluorinated polyimides, derived from compounds like 2,4-difluorophenyl-functionalized arylamines, are being explored for their potential in advanced liquid-crystal display applications. Their thermal stability, mechanical properties, and specific optical characteristics make them suitable for this purpose (Liu et al., 2002).

Propriétés

IUPAC Name |

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,17H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSONIDVJWSUHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)NC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)

![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)

![3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one](/img/structure/B1414921.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)

![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)